molecular formula C20H21FN2O2S2 B2939372 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 933231-54-0

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No.: B2939372
CAS No.: 933231-54-0
M. Wt: 404.52
InChI Key: ADHLGSUGIPSWDN-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide typically involves multiple stepsThe final step involves the sulfonation of the benzene ring and the coupling of the thiazole derivative with the sulfonamide .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. Techniques such as high-throughput screening and process optimization are often employed to scale up the production from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and sulfonamides, such as:

Uniqueness

What sets N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4,6-trimethylbenzene-1-sulfonamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S2/c1-13-9-14(2)19(15(3)10-13)27(24,25)22-8-7-18-12-26-20(23-18)16-5-4-6-17(21)11-16/h4-6,9-12,22H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHLGSUGIPSWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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